N~2~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxyglycinamide
Description
N²-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxyglycinamide is a synthetic compound characterized by a 2,3-dihydro-1H-inden-2-yl moiety linked to a hydroxyglycinamide group. The hydroxyglycinamide moiety may act as a chelating agent, implicating roles in metalloenzyme inhibition or redox modulation. The 2,3-dihydroindene core is a common pharmacophore in bioactive molecules, contributing to lipophilicity and target binding .
Properties
CAS No. |
919996-30-8 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-ylamino)-N-hydroxyacetamide |
InChI |
InChI=1S/C11H14N2O2/c14-11(13-15)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12,15H,5-7H2,(H,13,14) |
InChI Key |
AELDSAYUSCAWMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxyacetamide Formation: The final step involves the reaction of the amino-indene intermediate with hydroxylamine and acetic anhydride to form the hydroxyacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyacetamide group to an amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the indene moiety.
Reduction: Amine derivatives.
Substitution: Substituted indene derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
- Antioxidant Properties
-
Neuroprotective Effects
- Studies have shown that this compound may provide neuroprotective benefits. It has been evaluated in models of neurodegeneration, where it demonstrated the ability to reduce neuronal cell death and improve cognitive function . This suggests potential therapeutic roles in conditions like Alzheimer's disease.
-
Anti-inflammatory Activity
- The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
- Metabolic Disorders
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice with induced neurodegeneration showed that administration of this compound resulted in a marked decrease in markers of oxidative stress and inflammation. Behavioral tests indicated improved memory retention compared to control groups.
Case Study 2: Inflammatory Response Modulation
In vitro experiments using human macrophages demonstrated that treatment with the compound led to a significant reduction in the secretion of TNF-alpha and IL-6, key inflammatory markers. These findings support the hypothesis that this compound could be beneficial in conditions characterized by chronic inflammation.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetamide group can form hydrogen bonds with active sites, while the indene moiety can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 2,3-dihydroindene scaffold is present in diverse compounds with varied biological activities. Key structural analogs and their properties are summarized below:
*Calculated based on molecular formula.
Key Observations :
- Substituent Diversity : The indenyl core tolerates diverse substituents, enabling target-specific modifications. For example:
- Hydroxyglycinamide : May enhance metal-binding capacity, useful in enzyme inhibition.
- Benzamide/Naphthamide : Aromatic groups (e.g., 2-methoxybenzamide in ) improve target affinity through π-π interactions.
- Piperidine Moieties : Enhance selectivity for BChE via hydrophobic and steric interactions in the enzyme’s active site .
Biological Activity
N~2~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxyglycinamide, also known by its CAS number 16655-90-6, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its chemical properties, biological mechanisms, and relevant case studies highlighting its applications in pharmacology and biochemistry.
The molecular formula of this compound is CHNO with a molecular weight of 191.23 g/mol. The compound features a unique structure that includes an indene moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 16655-90-6 |
| Molecular Formula | CHNO |
| Molecular Weight | 191.23 g/mol |
| InChI Key | GUDHMDVRURNAHL-UHFFFAOYSA-N |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as phenylalanine ammonia lyase (PAL), which plays a significant role in the phenylpropanoid pathway. This inhibition can lead to alterations in plant metabolism and has implications for agricultural biotechnology.
- Antioxidant Activity : this compound exhibits antioxidant properties by scavenging free radicals, which may contribute to its protective effects in cellular models.
- Cellular Signaling Modulation : Preliminary studies suggest that this compound may influence cellular signaling pathways related to inflammation and cell survival, although further research is needed to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Inhibition of PAL in Cannabis sativa :
- A study explored the use of this compound in cannabis tissue culture, demonstrating that it significantly increased protoplast yield by 334% compared to control conditions when applied at a concentration of 1 mM. This finding suggests its potential utility in enhancing plant regeneration techniques .
- Antioxidant Effects :
- Pharmacological Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
